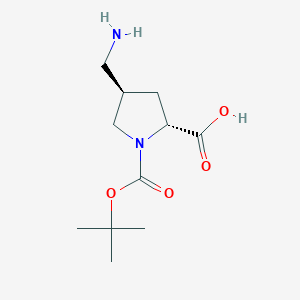

(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Beschreibung

(2R,4R)-4-(Aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by:

- Molecular formula: C₁₁H₂₀N₂O₄

- Molecular weight: 244.29 g/mol

- Stereochemistry: (2R,4R) configuration ensures specific spatial orientation critical for biological interactions .

- Functional groups: A tert-butoxycarbonyl (Boc) group at the 1-position, an aminomethyl group at the 4R-position, and a carboxylic acid at the 2-position.

- Applications: Primarily used as a synthetic intermediate in peptide chemistry and drug discovery, particularly in constrained peptide design and protease inhibitor development .

Eigenschaften

IUPAC Name |

(2R,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFCKAANOBELKO-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Aminomethylation: The aminomethyl group is introduced via reductive amination, where a suitable aldehyde or ketone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reagent flow rates.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the aminomethyl group to a primary amine.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

The compound is widely used as a chiral building block in the synthesis of various pharmaceuticals. Its ability to introduce specific stereochemical configurations is crucial for the development of drugs with desired biological activities.

Case Study :

In a study published in Journal of Medicinal Chemistry, Boc-4-amino-pyrrolidine was utilized to synthesize potent inhibitors of a specific enzyme involved in cancer progression. The introduction of the pyrrolidine moiety enhanced the binding affinity and selectivity of the inhibitors compared to non-pyrrolidine analogs.

Peptide Synthesis

Boc-4-amino-pyrrolidine serves as a valuable amino acid derivative in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly, facilitating the construction of complex peptide sequences.

Case Study :

A research article in Bioorganic & Medicinal Chemistry Letters demonstrated the successful incorporation of Boc-4-amino-pyrrolidine into a peptide sequence targeting neurodegenerative diseases. The modified peptide exhibited improved stability and bioavailability.

Drug Development

The compound has been explored for its potential in drug development, particularly in creating new analgesics and anti-inflammatory agents. Its structural similarity to known active compounds allows researchers to modify its structure systematically to enhance therapeutic efficacy.

Case Study :

In a recent investigation reported in European Journal of Medicinal Chemistry, derivatives of Boc-4-amino-pyrrolidine were synthesized and evaluated for their analgesic properties. Some derivatives showed comparable efficacy to established analgesics with reduced side effects.

Data Tables

Wirkmechanismus

The mechanism by which (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and influencing catalytic activity. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine for further reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Structural and Stereochemical Influences

- Stereochemistry : The (2R,4R) configuration of the target compound contrasts with (2S,4R) or (2R,4S) analogs, which alter binding affinities. For example, (2R,4S)-4-fluoro-pyrrolidine-2-carboxylic acid shows distinct enzyme inhibition profiles compared to the (2R,4R) isomer .

- Substituent Effects :

- Hydrophobic groups (e.g., benzyl, iodobenzyl) enhance lipid solubility, favoring blood-brain barrier penetration .

- Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic stability and resistance to oxidative degradation .

- Reactive handles (e.g., propargyl, alkenyl) enable post-synthetic modifications via click chemistry or metathesis .

Physicochemical Properties

- Solubility: The target compound’s solubility in ethanol (10 mM) contrasts with iodobenzyl or benzyl analogs, which require DMF or DMSO due to hydrophobicity .

- Stability : Boc protection enhances stability compared to unprotected amines, but trifluoromethyl and fluoro substituents further resist enzymatic degradation .

Biologische Aktivität

(2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This compound serves as an important intermediate in the synthesis of various pharmacologically active agents, particularly direct Factor Xa inhibitors like eribaxaban.

Chemical Structure and Properties

The compound features a pyrrolidine ring with specific stereochemistry at the 2 and 4 positions, which is crucial for its biological activity. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, facilitating the selective modification of amines.

Research indicates that this compound acts as an intermediate in the synthesis of direct Factor Xa inhibitors. These inhibitors play a significant role in anticoagulation therapy by selectively inhibiting the activity of Factor Xa, a key enzyme in the coagulation cascade. This inhibition prevents thrombin formation and subsequent clot formation, making it valuable in the treatment and prevention of thromboembolic disorders.

Pharmacological Studies

- Inhibition of Factor Xa :

- Preclinical Evaluations :

-

Case Studies :

- A notable case study involved the use of eribaxaban, which is synthesized using this compound as an intermediate. Clinical trials indicated that eribaxaban significantly reduced the risk of venous thromboembolism (VTE) in patients undergoing total knee replacement surgery compared to standard treatments .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities and characteristics of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the optimized synthesis routes for (2R,4R)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid?

- Methodology : The compound is synthesized via multi-step protocols involving decarboxylation-alkylation reactions. For example, starting from (2R,4R)-4-hydroxyproline derivatives, tert-butoxycarbonyl (Boc) protection is applied, followed by nucleophilic substitution (e.g., using 1-phenyl-1-trimethylsiloxyethylene) to introduce functional groups. Purification via rotary chromatography (hexanes/EtOAc) yields the product with ~66-74% efficiency .

- Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Boc Protection | tert-Butyl chloroformate, base | 66-74% |

| Alkylation | Siloxyethylene derivatives, THF, 70°C | 74% |

Q. How is the stereochemical integrity of the compound validated during synthesis?

- Methodology : Chiral HPLC and polarimetry ([α]D measurements) confirm enantiomeric purity. NMR analysis at elevated temperatures (70°C) resolves rotameric equilibria, ensuring retention of (2R,4R) configuration .

- Critical Parameters :

- Use of chiral auxiliaries (e.g., tert-butyldimethylsilyloxy groups) to prevent racemization .

- Low-temperature reaction conditions (278 K) to minimize stereochemical scrambling .

Q. What analytical techniques are recommended for structural characterization?

- Methodology :

- 1H/13C NMR : Assigns proton environments (e.g., δ 4.48–4.21 ppm for pyrrolidine CH groups) and carbonyl signals (δ 172.3 ppm) .

- IR Spectroscopy : Identifies Boc-protected amine (3437 cm⁻¹) and carboxylic acid (1731 cm⁻¹) .

- X-Ray Crystallography : Confirms envelope conformation of the pyrrolidine ring and dihedral angles (e.g., 59.50° between carboxyl and methoxy groups) .

Advanced Research Questions

Q. How do reaction conditions influence the formation of byproducts (e.g., rotamers or epimers)?

- Methodology :

- Temperature Control : Elevated temperatures (70°C) simplify NMR spectra by coalescing rotamer signals .

- Solvent Optimization : Polar aprotic solvents (e.g., THF) reduce side reactions like epimerization .

- Data Contradictions :

- Yields vary with nucleophile reactivity (e.g., phenyl ketone derivatives yield 66%, while ester derivatives reach 74%) .

Q. What strategies mitigate hydrolysis of the Boc group during prolonged storage or acidic/basic conditions?

- Methodology :

- Stability Studies : Monitor decomposition via LC-MS under accelerated conditions (pH 1-14, 40°C).

- Storage Recommendations : Anhydrous environments (desiccants) and inert atmospheres (N2) prevent Boc cleavage .

Q. How is the compound applied in drug development (e.g., protease inhibitors or anticoagulants)?

- Case Study : The title compound is a key intermediate in synthesizing Eribaxaban, a Factor Xa inhibitor. Its rigid pyrrolidine scaffold enhances binding affinity to serine proteases .

- Synthetic Pathway :

- Boc-protected intermediate → Methoxy substitution → Coupling with heterocyclic pharmacophores .

Contradictions and Resolutions

- Stereochemical Challenges : While reports rotamer equilibria at 26°C, resolves this via high-temperature NMR. Consensus: Elevated temperatures simplify analysis .

- Yield Variability : Alkylation step yields differ by nucleophile (66% for phenyl ketone vs. 74% for esters). Recommendation: Optimize nucleophile stoichiometry and reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.